Home > Products > Building Blocks P8572 > Setastine hydrochloride
Setastine hydrochloride - 59767-13-4

Setastine hydrochloride

Catalog Number: EVT-282999
CAS Number: 59767-13-4
Molecular Formula: C22H29Cl2NO
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Setastine Hydrochloride (N-(1-phenyl-1-[4-chlorophenyl])-etoxy-ethylene-perhydroazepine hydrochloride) [], also known by its chemical name, 1-(4-chlorobenzhydryloxy)-ethyl-perhydroazepine hydrochloride [], is a potent histamine H1-receptor antagonist []. Classified as a second-generation antihistamine [], it is primarily utilized in scientific research to investigate histamine-mediated responses and explore its potential in various applications.

Clemastine Fumarate

Compound Description: Clemastine fumarate is a first-generation antihistamine medication that blocks the action of histamine in the body. It is used to treat allergic rhinitis, urticaria, and other allergic conditions. []

Terfenadine

Compound Description: Terfenadine is a non-sedating antihistamine drug used to treat allergic conditions like hay fever and urticaria. It acts as an H1-receptor antagonist, blocking the effects of histamine in the body. []

Relevance: Terfenadine is another H1-receptor antagonist and is relevant due to its similar antihistamine effects to Setastine Hydrochloride. In one study, Setastine Hydrochloride showed comparable efficacy to Terfenadine in inhibiting histamine-induced skin permeation in rats, suggesting a potentially similar mechanism of action and therapeutic potential. []

Compound Glycyrrhizin

Compound Description: Compound Glycyrrhizin is a medication derived from licorice root and is known for its anti-inflammatory and antiviral properties. It is used to treat various conditions, including eczema, hepatitis, and canker sores. []

Relevance: While not structurally related to Setastine Hydrochloride, Compound Glycyrrhizin is relevant because it was used in combination with Setastine Hydrochloride in a study investigating the treatment of chronic eczema. The study demonstrated that the combination of focused ultrasound, Compound Glycyrrhizin, Setastine Hydrochloride tablets, and desonide cream was significantly more effective than Setastine Hydrochloride tablets and desonide cream alone. [] This suggests a potential synergistic effect between these compounds in treating chronic eczema.

Desonide

Compound Description: Desonide is a low-potency corticosteroid used topically to treat various skin conditions such as eczema, psoriasis, and contact dermatitis. It works by reducing inflammation, itching, and redness. []

Relevance: Similar to Compound Glycyrrhizin, Desonide is not structurally related to Setastine Hydrochloride but is relevant due to its use in combination with Setastine Hydrochloride in a clinical study on chronic eczema. The study demonstrated improved efficacy when combining focused ultrasound, Compound Glycyrrhizin, Setastine Hydrochloride tablets, and Desonide cream compared to Setastine Hydrochloride tablets and Desonide cream alone. []

Dexamethasone Acetate

Compound Description: Dexamethasone Acetate is a potent synthetic corticosteroid with anti-inflammatory and immunosuppressant properties. It is used to treat various inflammatory and autoimmune conditions. []

Relevance: While not directly compared to Setastine Hydrochloride in terms of efficacy, Dexamethasone Acetate was used as part of the control group treatment regimen in a study comparing the effectiveness of acupoint injection desensitization with autoblood versus routine combined therapy (including Dexamethasone Acetate cream and Setastine Hydrochloride) for treating chronic urticaria. [] This comparison helps to contextualize the effectiveness of Setastine Hydrochloride in the context of other treatment approaches for chronic urticaria.

Overview

Setastine hydrochloride is a potent antihistamine primarily used for the treatment of allergic conditions such as rhinitis and urticaria. The compound is classified as a selective antagonist of the histamine H1 receptor, which plays a crucial role in mediating allergic responses. Setastine hydrochloride is known for its long-lasting effects, providing relief from allergy symptoms for up to 16 hours without significant sedation, making it a preferred choice among non-sedating antihistamines.

Source

Setastine hydrochloride is synthesized through various chemical processes, with its structure characterized by the presence of a phenyl group and an azepane ring. It is commercially available from multiple suppliers, including BioCat GmbH and BenchChem, which provide the compound for research and pharmaceutical applications.

Classification
  • Chemical Name: 1-(2-(1-(4-Chlorophenyl)-1-phenylethoxy)ethyl)azepane hydrochloride
  • CAS Number: 59767-13-4
  • Type: Antihistamine (H1-receptor antagonist)
Synthesis Analysis

Methods

The synthesis of setastine hydrochloride involves several key steps:

  1. Neutralization Reaction: The process begins with the neutralization of N-(2-chloroethyl)-nitrogen-heterocyclic heptane hydrochloride using sodium hydroxide.
  2. Condensation Reaction: This is followed by a condensation reaction with p-dichlorobenzene alcohol.

Technical Details

The industrial production methods have been optimized to enhance yield and efficiency while minimizing solvent toxicity. Typical yields range from 50% to 60%, indicating a relatively efficient synthesis process.

Molecular Structure Analysis

Structure

Setastine hydrochloride features a complex molecular structure characterized by:

  • Molecular Formula: C19H23ClN2O
  • Molecular Weight: Approximately 334.85 g/mol

Data

The compound's structure includes:

  • A central azepane ring.
  • A phenyl group substituted with a chlorine atom.
  • An ethoxy group linked to the nitrogen atom.
Chemical Reactions Analysis

Reactions

Setastine hydrochloride primarily undergoes substitution reactions due to its reactive functional groups. It does not participate in significant oxidation or reduction reactions under standard conditions.

Common Reagents and Conditions

  • Reagents: Sodium hydroxide, p-dichlorobenzene alcohol.
  • Solvent: Dimethylbenzene.
  • Catalysts: Potassium iodide and polyethylene glycol 400.

Major Products

The primary product of these reactions is setastine hydrochloride itself, with minimal by-products due to the high selectivity of the reaction conditions.

Mechanism of Action

Process

Setastine hydrochloride acts as a selective antagonist of the histamine H1 receptor. By binding to this receptor, it inhibits the physiological effects of histamine, which include:

  • Vasodilation
  • Bronchoconstriction
  • Increased vascular permeability

Data

Setastine's pharmacokinetics indicate that it penetrates the blood-brain barrier poorly, resulting in minimal sedation compared to other antihistamines like diphenhydramine. Its long-lasting effects make it effective in reducing symptoms such as sneezing, itching, and runny nose associated with allergic reactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white crystalline powder.
  • Solubility: Soluble in water and ethanol; insoluble in organic solvents like chloroform.

Chemical Properties

  • pH Range: Generally falls within a neutral pH range when dissolved in aqueous solutions.
  • Stability: Stable under normal storage conditions but should be protected from light and moisture.
Applications

Setastine hydrochloride has several scientific applications:

  1. Pharmaceutical Use: Primarily used as an antihistamine in treating allergic rhinitis and other allergic conditions.
  2. Research Applications: Utilized in studies related to antihistamine synthesis and pharmacological assessments of H1 receptor antagonists.
  3. Animal Studies: Demonstrated efficacy in inhibiting anaphylactic shock in guinea pigs sensitized by horse serum, highlighting its potential use in preclinical research.
Introduction to Setastine Hydrochloride

Nomenclature and Historical Development of Setastine Hydrochloride

Setastine hydrochloride is systematically identified as 1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]hexahydro-1H-azepine hydrochloride (Chemical formula: C22H29Cl2NO). It is marketed under several trade names, most notably Loderix and Setastine. The compound is identified by significant identifiers across chemical and pharmaceutical databases:

  • CAS Registry Number: 59767-13-4
  • PubChem CID: 44183616
  • UNII Code: T2MB6P84ON [5] [10]

The compound emerged from focused research primarily conducted in Europe and Asia during the 1980s, driven by the need for antihistamines with reduced sedative properties. Key developers included EGIS Pharmaceuticals (using the internal code EGIS-2062 or EGYT-2062). Its initial regulatory approval occurred in Hungary in 1987, marking its entry into clinical practice for allergic conditions [1] [6] [8]. A significant advancement in its development was the recognition of stereochemical influence on its pharmacology. Research demonstrated that the L-enantiomer ((R)-(-)-1-[2-[1-(4-chlorophenyl)-1-ethoxyphenyl]hexahydro-1H-azepine hydrochloride) possessed substantially greater H1-receptor antagonism compared to the racemic mixture or the D-enantiomer. Crucially, the D-enantiomer contributed minimally to antihistaminic effects but was implicated in sedative side effects observed with the racemate. This discovery led to patented synthesis methods specifically targeting the therapeutically superior L-enantiomer [8].

Table 1: Chemical Identifiers and Properties of Setastine Hydrochloride

PropertyValue
Systematic Name1-[2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]hexahydro-1H-azepine hydrochloride
Molecular FormulaC22H29Cl2NO
Molecular Weight394.378 g/mol
CAS Number59767-13-4
Trade NamesLoderix®, Setastine®
Development CodesEGIS-2062, EGYT-2062
Chiral Active Form(R)-(-)-Enantiomer (L-Setastine HCl)

Role in the Evolution of Second-Generation Antihistamines

Setastine hydrochloride occupies a critical position in the transition from first-generation to second-generation antihistamines. This evolution was fundamentally characterized by a strategic shift towards peripherally selective H1-receptor antagonism, aiming to preserve efficacy while mitigating the CNS side effects (notably sedation) inherent in earlier compounds like diphenhydramine or clemastine fumarate. Its mechanism hinges on highly selective blockade of histamine H1 receptors without significant affinity for cholinergic, adrenergic, or serotonergic receptors. This specificity translates into a targeted therapeutic effect against histamine-mediated allergic symptoms without the anticholinergic burdens (e.g., dry mouth, urinary retention) common to older drugs [3] [5] [6].

A defining pharmacological characteristic underpinning its second-generation status is its limited blood-brain barrier (BBB) penetration. Comparative displacement studies using 3H-mepyramine demonstrated setastine's significantly weaker affinity for central H1-receptors than the first-generation agent clemastine fumarate. This reduced central occupancy directly correlates with its markedly lower CNS depressant activity, evidenced by preclinical models showing minimal impairment of amphetamine-induced hypermotility, rotarod performance, ethanol-narcosis potentiation, or hexobarbital sleeping time prolongation. Importantly, setastine also exhibited no observable cardiovascular effects in feline models, differentiating it from some contemporaneous non-sedating antihistamines associated with cardiotoxicity (e.g., terfenadine, astemizole) [1] [5] [6].

Beyond receptor blockade, research suggested setastine possesses anti-inflammatory properties, potentially contributing to its efficacy in allergic conditions. Furthermore, it demonstrated a favorable pharmacokinetic profile characterized by rapid onset (within 30-60 minutes) and prolonged duration of action (up to 16-24 hours), enabling convenient once or twice-daily dosing. Its structural optimization yielded a low effective dose (1-4 mg daily), significantly lower than many predecessors, enhancing its therapeutic index. This combination of peripheral selectivity, receptor specificity, long duration, and absence of cardiovascular liabilities cemented setastine hydrochloride's role as an archetypal second-generation antihistamine [1] [3] [6].

Table 2: Key Pharmacological Differentiators: Setastine Hydrochloride vs. Representative Antihistamines

PropertySetastine HClClemastine Fumarate (1st Gen)Terfenadine (Withdrawn 2nd Gen)
Primary Receptor TargetPeripheral H1Central & Peripheral H1Peripheral H1
Blood-Brain Barrier PenetrationPoorHighPoor
Sedative PotentialMinimalHighMinimal
Cardiovascular EffectsNone observedLow riskQTc prolongation (High risk)
Anticholinergic EffectsNone detectedSignificantLow
Typical Daily Dose1-4 mg1-2 mg (divided)60-120 mg
Duration of Action16-24 hours8-12 hours12-24 hours

Key Milestones in Preclinical and Clinical Research

The research trajectory of setastine hydrochloride spans foundational pharmacology, clinical validation, and ongoing refinements:

  • Preclinical Validation (Late 1980s - Early 1990s): Seminal studies established its core antihistaminic profile. Porszász et al. (1990) systematically demonstrated potent H1-blockade in guinea pig models, effectively antagonizing histamine-induced lethality, bronchospasm, and plasma extravasation in rats. Crucially, it inhibited anaphylactic shock in guinea pigs sensitized by horse serum. Its peripheral selectivity and lack of anticholinergic/antiadrenergic effects were definitively confirmed. These studies established an oral ED50 significantly lower than many contemporaries and highlighted its 16-hour duration of action. Importantly, receptor binding studies confirmed its weak affinity for central H1 receptors compared to clemastine, providing the mechanistic basis for its non-sedating claim [6].

  • Initial Clinical Introduction and Studies (Late 1980s - 1990s): Following its 1987 Hungarian approval, early clinical studies focused on allergic rhinoconjunctivitis and chronic urticaria. Lantos et al. (1991) demonstrated the efficacy of setastine (Loderix tablets) in alleviating symptoms of allergic rhinoconjunctivitis. Hirschberg et al. (1989) reported positive results in chronic rhinitis patients. These trials confirmed its clinical utility in managing common IgE-mediated allergic conditions and established its tolerability profile in humans. Research also explored its potential in treatment-resistant pruritus [2] [8].

  • Enantiomer Development and Optimization (21st Century): A major advancement was the recognition of differential activity between setastine enantiomers. Preclinical investigations revealed the L-enantiomer possessed significantly stronger histamine H1 receptor antagonism compared to the D-enantiomer. In guinea pig histamine challenge models, the L-enantiomer (high dose) achieved 0% mortality versus 16% for the racemate and 100% for the D-enantiomer (matching the control group). This enantiomeric superiority translated to enhanced efficacy and potentially reduced side effects (particularly sedation linked to the D-enantiomer). Patented synthesis methods for the pure L-enantiomer were developed, yielding high purity (ee >99%) and representing a significant refinement over the original racemic drug [8].

  • Contemporary Research and Potential Expansion (2020s - Present): While primarily established for allergic rhinitis and urticaria, contemporary research explores broader applications. Its anti-inflammatory properties suggest potential utility in other allergic and inflammatory dermatological or respiratory conditions. Furthermore, setastine hydrochloride's role continues indirectly through ongoing research into advanced antihistamines and related immunomodulators. Notably, the compound class remains relevant in studies exploring next-generation allergy treatments, including biologics targeting IgE (e.g., Intellia Therapeutics' NTLA-2002 for Hereditary Angioedema, currently in Phase 3 trials as of 2025) [9]. Current efforts also focus on optimizing formulations and delivery systems to enhance patient compliance and therapeutic outcomes.

Table 3: Chronological Overview of Key Setastine Hydrochloride Research Milestones

Time PeriodMilestone CategoryKey Achievement
Early-Mid 1980sDiscovery & PreclinicalIdentification and synthesis by EGIS Pharmaceuticals (EGIS-2062).
1987Regulatory & ClinicalInitial market approval in Hungary (Loderix®).
1989-1991Clinical ValidationPublished studies demonstrating efficacy in allergic rhinoconjunctivitis (Lantos et al., 1991) and chronic rhinitis/urticaria (Hirschberg et al., 1989).
1990Mechanistic PharmacologyComprehensive preclinical profiling confirming H1 selectivity, peripheral action, lack of sedation/cardiotoxicity (Porszász et al.).
2000s-2010sPharmaceutical OptimizationDevelopment and patenting of efficient synthesis for the therapeutically superior L-enantiomer (Patent: US9434705).
2020s-Present (2025)Contextual ResearchOngoing Phase 3 trials for next-generation allergy biologics (e.g., NTLA-2002) building upon the mechanistic understanding refined through antihistamines like setastine.

Properties

CAS Number

59767-13-4

Product Name

Setastine hydrochloride

IUPAC Name

1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane;hydrochloride

Molecular Formula

C22H29Cl2NO

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C22H28ClNO.ClH/c1-22(19-9-5-4-6-10-19,20-11-13-21(23)14-12-20)25-18-17-24-15-7-2-3-8-16-24;/h4-6,9-14H,2-3,7-8,15-18H2,1H3;1H

InChI Key

YFCVXQAEHQJKQG-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCC3.Cl

Solubility

Soluble in DMSO

Synonyms

1-(2-((p-chloromethylphenylbenzyl)oxy)ethyl)hexahydro-1H-azepine
EGYT 2062
Loderix
setastine
setastinum

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[NH+]3CCCCCC3.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.